molecular formula C15H15N3O2S B2822297 methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 383148-64-9

methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No.: B2822297
CAS No.: 383148-64-9
M. Wt: 301.36
InChI Key: WZBDDRVFHBXSDY-UHFFFAOYSA-N
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Description

Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 1H-pyrrol-1-yl group at position 3, and a methyl carbamate moiety at position 2. This structure places it within a class of fused bicyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

The synthesis of such compounds typically involves multi-step heterocyclic reactions, such as condensation of enaminones with dimethoxytetrahydrofuran () or microwave-assisted coupling (). For instance, the methyl carboxylate analog (CAS 885277-79-2) is synthesized via similar routes but replaces the carbamate with a methyl ester .

Properties

IUPAC Name

methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-8-10(2)16-13-11(9)12(18-6-4-5-7-18)14(21-13)17-15(19)20-3/h4-8H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBDDRVFHBXSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit potent anticancer properties. In a study published in the Journal of Medicinal Chemistry, several compounds were synthesized based on this scaffold, demonstrating significant antiproliferative effects against various human tumor cell lines. The methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate showed promising results with low GI50 values across multiple cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that thieno[2,3-b]pyridine derivatives possess antibacterial and antifungal activities. The mechanism of action is believed to involve inhibition of key enzymes or disruption of cell membrane integrity in pathogens .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of compounds containing the thieno[2,3-b]pyridine moiety. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been explored as well. Research indicates that it may modulate inflammatory pathways and reduce cytokine production in various models of inflammation, suggesting potential applications in treating inflammatory disorders .

Case Study 1: Anticancer Efficacy

A recent study synthesized several thieno[2,3-b]pyridine derivatives and tested their efficacy against breast cancer cell lines. This compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating superior potency.

Case Study 2: Antimicrobial Activity

In a comparative study assessing various thieno derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity with MIC values comparable to leading antibiotics.

Case Study 3: Neuroprotection

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound resulted in reduced cell death and preservation of mitochondrial function.

Mechanism of Action

The mechanism of action of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, highlighting differences in functional groups and molecular properties:

Compound Name Functional Group Molecular Formula Molecular Weight CAS Number Key References
This compound Methyl carbamate C₁₆H₁₆N₃O₂S 314.39 g/mol Not explicitly stated
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate Ethyl carbamate C₁₇H₁₈N₃O₂S 328.41 g/mol 919107-57-6
N-(4-Chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea Urea C₂₀H₁₇ClN₄OS 396.90 g/mol 866039-18-1
N'-(4-Fluorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide Sulfonyl carbohydrazide C₂₀H₁₇FN₄O₂S₂ 444.50 g/mol 478029-13-9
Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate Methyl carboxylate C₁₆H₁₅N₃O₂S 313.38 g/mol 885277-79-2

Key Differences and Implications

Carbamate vs.

Ethyl vs. Methyl Carbamate : The ethyl carbamate derivative (CAS 919107-57-6) has a longer alkyl chain, which may enhance lipophilicity and metabolic stability compared to the methyl variant .

Carbohydrazide Derivatives : Compounds such as the sulfonyl carbohydrazide (CAS 478029-13-9) exhibit greater conformational flexibility, which could influence their interaction with biological targets .

Pharmacological and Physicochemical Properties

  • Solubility : The ethyl carbamate () is expected to have lower aqueous solubility than the methyl carbamate due to increased hydrophobicity.
  • Bioactivity : Urea derivatives () are reported in patents for kinase inhibition, implying that the carbamate analog may share similar mechanisms .
  • Stability : The carbohydrazide derivative’s hydrazide group () may confer susceptibility to hydrolysis compared to the more stable carbamate .

Biological Activity

Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS No. 866039-20-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes pyrrole, thieno, and pyridine rings. Its molecular formula is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S, with a molar mass of 433.57 g/mol. The predicted density is approximately 1.20 g/cm³, and it has a boiling point around 560.6 °C .

This compound exhibits its biological effects through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting processes such as cell proliferation and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties by inducing cell cycle arrest and promoting apoptosis in tumor cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various human tumor cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thieno and pyridine moieties can significantly influence the biological activity of the compound. For example:

  • Substituent Variations : Altering the substituents on the pyridine ring can enhance potency and selectivity against specific targets.

Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer efficacy of this compound in mouse models of cancer. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

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